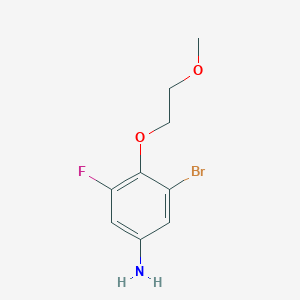

3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine

Description

3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine is a substituted phenylamine derivative characterized by three distinct functional groups:

- Bromo (Br) at position 3 (electron-withdrawing, increases molecular weight and polarity).

- Fluoro (F) at position 5 (electron-withdrawing, enhances stability and lipophilicity).

- 2-Methoxy-ethoxy group at position 4 (ether linkage with electron-donating methoxy, improves solubility in organic solvents).

Below, we compare its attributes with structurally similar phenylamine analogues.

Properties

IUPAC Name |

3-bromo-5-fluoro-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO2/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZDXLLGESTIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1Br)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative and introduce the bromine and fluorine atoms through halogenation reactions. The methoxy-ethoxy group can be introduced via etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective reagents, the use of environmentally friendly solvents, and the implementation of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylamine derivatives.

Scientific Research Applications

3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies of enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. The methoxy-ethoxy group may influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Key analogues and their substituent impacts:

Insights :

- The target compound’s methoxy-ethoxy group introduces steric bulk and ether-based solubility, distinguishing it from simpler alkyl or halogen substituents.

Physicochemical Properties

Hypothetical comparisons based on substituent trends:

| Property | This compound | (4-Bromo-3-methyl)phenylamine | Aniline (Baseline) |

|---|---|---|---|

| Molecular Weight | ~290 g/mol (estimated) | ~186 g/mol | 93 g/mol |

| Solubility | Moderate in polar solvents (ether group) | Low in water, high in organics | Miscible in water |

| Thermal Stability | Likely moderate (ether linkage may lower stability) | High (simple substituents) | High |

Notes:

- The 2-methoxy-ethoxy group likely enhances solubility in acetone or ethyl acetate, similar to reactions in .

- Thermal stability may be lower than triphenylamine-based azomethines (), which retain rigidity via conjugated systems .

Nonenzymatic Reactions (e.g., Angucyclinone Conversion)

- –3 highlights that disubstituted phenylamines (e.g., 3,4-dimethyl or 4-bromo-3-methyl) are efficiently incorporated into angucyclinones under mild conditions .

- The target compound’s bulky 2-methoxy-ethoxy group may hinder reactivity in similar nonenzymatic pathways compared to smaller substituents like methyl or ethynyl.

Optoelectronic Potential

- Triphenylamine derivatives with hexyloxy or thiophene groups () exhibit tunable HOMO-LUMO gaps for solar cells .

- The target’s bromo and fluoro groups could lower the HOMO level (electron-withdrawing), while the methoxy-ethoxy group might enhance charge transport, suggesting utility in organic electronics.

Biological Activity

3-Bromo-5-fluoro-4-(2-methoxy-ethoxy)-phenylamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- A bromine atom at the 3-position.

- A fluorine atom at the 5-position.

- An ether functional group (-OCH2CH2O-) attached to a phenylamine moiety.

These features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules. The compound may act on:

- Enzymes : It can inhibit specific enzymes, thereby altering metabolic pathways.

- Receptors : The compound may bind to receptor sites, influencing signaling cascades.

- Nucleic Acids : Potential interactions with DNA or RNA could affect gene expression and cellular functions.

Anticancer Activity

Recent studies have indicated that derivatives of phenylamine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including:

- Prostate Cancer (DU-145)

- Cervical Cancer (HeLa)

- Lung Adenocarcinoma (A549)

The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, primarily through the inhibition of tubulin polymerization, which is critical for mitosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU-145 | 0.054 | Apoptosis induction |

| HeLa | 0.048 | Cell cycle arrest |

| A549 | 1.67 | Inhibition of tubulin polymerization |

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory potential. Its structural similarity to known inhibitors suggests it may serve as a lead compound for developing new enzyme inhibitors in therapeutic applications .

Case Studies

- In Vitro Studies : In a study evaluating various phenylamine derivatives, this compound was shown to significantly inhibit cell proliferation in several cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle disruption .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the colchicine site on beta-tubulin, an important target for anticancer drugs. This binding disrupts microtubule dynamics essential for cancer cell division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.